molecular formula C13H23NO3 B1460472 Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate CAS No. 2173072-00-7

Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B1460472
CAS No.: 2173072-00-7
M. Wt: 241.33 g/mol
InChI Key: ZKWABXYWORROQS-UHFFFAOYSA-N
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Description

Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicyclo[3.3.1]nonane core, which is a bicyclic system containing an oxygen atom. The presence of an isopropylamino group and a carboxylate ester adds to its chemical diversity, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the Mannich reaction, which involves the condensation of an aromatic ketone, paraformaldehyde, and dimethylamine to form the bicyclic scaffold . This reaction is often carried out under mild conditions, using a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological studies, the compound can be used to investigate the effects of bicyclic structures on biological activity. It may serve as a model compound for studying enzyme interactions and metabolic pathways.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be explored for its activity against various diseases or conditions.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate is unique due to its specific combination of functional groups and its oxabicyclo[3.3.1]nonane core. This combination results in unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 9-(propan-2-ylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-8(2)14-12-10-4-9(13(15)16-3)5-11(12)7-17-6-10/h8-12,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWABXYWORROQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1C2CC(CC1COC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate

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